molecular formula C14H8F3N3O3 B1417827 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-91-4

3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1417827
CAS No.: 1219453-91-4
M. Wt: 323.23 g/mol
InChI Key: SHVQMSPCWHAKHS-UHFFFAOYSA-N
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Description

3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (CAS 1219453-91-4) is a high-purity chemical building block supplied with a minimum purity of 95% . This compound belongs to a class of oxadiazole-containing molecules that have been identified in scientific screening as non-covalent, rapidly reversible inhibitors of the Chymotrypsin-like (CT-L) activity of the proteasome . The proteasome is a validated target in cancer therapy, and non-covalent inhibitors like those based on the oxadiazole scaffold are of significant research interest due to their potential for greater specificity and fewer side effects compared to covalent inhibitors . The molecular formula of this compound is C14H8F3N3O3, with a molecular weight of 323.23 g/mol . It is offered for research and further manufacturing applications exclusively, and is not intended for diagnostic or therapeutic human or animal use. Lead times for this specialized compound may vary.

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O3/c15-14(16,17)8-2-1-3-9(6-8)22-10-4-5-18-11(7-10)12-19-13(21)23-20-12/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVQMSPCWHAKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one with analogous compounds, focusing on structural variations, molecular properties, and functional implications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Potential Applications References
This compound 1219453-89-0 C₁₄H₈F₃N₃O₃ 323.23 Parent compound; 3-trifluoromethylphenoxy substituent Pharmaceutical intermediates
3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one Not available C₁₄H₈F₃N₃O₃ 323.23 Substituent position: 2-trifluoromethylphenoxy (vs. 3-) Research chemical (safety hazards noted)
3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 1219454-05-3 C₁₅H₇F₇N₃O₂ 394.23 Additional fluorine atom at phenyl para-position; higher halogen content Enhanced metabolic stability studies
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 1219454-09-7 C₁₅H₇F₆N₃O₂ 375.22 Two trifluoromethyl groups at phenyl 2- and 5-positions; increased lipophilicity Agrochemical lead optimization
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one 1800390-45-7 C₂₁H₁₇F₆N₃O₃ 473.38 Added 2,2-dimethylbutyryl group; steric bulk may affect receptor binding Structure-activity relationship studies

Key Findings:

Substituent Position and Bioactivity: The position of the trifluoromethyl group on the phenoxy ring significantly impacts biological interactions. For instance, the 3-trifluoromethylphenoxy isomer (target compound) may exhibit different binding affinities compared to the 2-trifluoromethylphenoxy variant due to steric and electronic effects .

Halogenation Effects :

  • Fluorine addition (e.g., CAS 1219454-05-3) improves metabolic stability and electron-withdrawing properties, which are advantageous in drug design .

Functional Group Additions :

  • The introduction of a 2,2-dimethylbutyryl group (CAS 1800390-45-7) increases molecular weight and steric hindrance, which could modulate selectivity in target interactions .

Comparative Pharmacological Insights

For example, 4-(3,4-dichloro-phenyl)-3-(3,4-dichloro-phenylamino)-4H-[1,2,4]thiadiazol-5-one exhibited potent anticonvulsant effects, indicating that oxadiazolone derivatives may share similar therapeutic pathways .

Biological Activity

The compound 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is part of the oxadiazole family, known for its diverse biological activities. The presence of a trifluoromethyl group significantly enhances its lipophilicity and biological efficacy, making it a subject of interest in various fields including agriculture, oncology, and biochemistry.

Chemical Structure

The molecular formula of this compound is C14H8F3N3O3C_{14}H_8F_3N_3O_3. Its structure includes a five-membered oxadiazole ring fused with a pyridine and a trifluoromethylphenoxy group, which contributes to its unique biological properties.

1. Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against rice pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). Bioassays determined effective concentration (EC50) values, indicating that some derivatives outperform existing treatments.

PathogenEC50 (µM)Comparison
Xoo0.15Superior to standard treatments
Xoc0.12Superior to standard treatments

2. Anticancer Properties

The compound has been explored for its potential anticancer properties. Various studies have synthesized derivatives and tested them against human cancer cell lines. Notably, certain derivatives showed IC50 values significantly lower than standard chemotherapy agents, suggesting promising anticancer activity.

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF7 (Breast)0.275
Compound BPC-3 (Prostate)0.417

3. PPAR Agonist Activity

The compound serves as an agonist for peroxisome proliferator-activated receptors (PPAR) δ/β, which are crucial for fatty acid metabolism and energy homeostasis. Research indicates that it can potentially lead to the development of new drugs targeting metabolic disorders.

Study on Antibacterial Efficacy

In a study conducted by researchers at a prominent agricultural university, the antibacterial efficacy of various oxadiazole derivatives was evaluated against Xoo and Xoc. The study highlighted that the compound's derivatives exhibited EC50 values that were significantly lower than those of traditional pesticides, suggesting their potential as environmentally friendly alternatives.

Study on Anticancer Activity

A comprehensive study published in a peer-reviewed journal focused on the anticancer effects of synthesized oxadiazole derivatives. The results indicated that compounds with similar structural features to this compound displayed potent cytotoxicity against multiple cancer cell lines, with some derivatives showing up to twice the potency of established drugs like erlotinib .

Q & A

Q. How can degradation pathways be characterized under stressed conditions?

  • Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS to identify breakdown products. For example, the oxadiazole ring may hydrolyze to a carboxylic acid under acidic conditions, detectable via shifts in NMR peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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